3-Ethoxy-3-methylazetidine HCl
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Overview
Description
3-Ethoxy-3-methylazetidine HCl is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a hydrochloride salt form of 3-ethoxy-3-methylazetidine, which is a four-membered azetidine ring substituted with ethoxy and methyl groups. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-3-methylazetidine hydrochloride typically involves the reaction of 3-ethoxy-3-methylazetidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
3-Ethoxy-3-methylazetidine+HCl→3-Ethoxy-3-methylazetidine hydrochloride
Industrial Production Methods
Industrial production of 3-ethoxy-3-methylazetidine hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the final product through recrystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-3-methylazetidine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .
Scientific Research Applications
3-Ethoxy-3-methylazetidine HCl has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 3-ethoxy-3-methylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Methylazetidine: Lacks the ethoxy group, making it less versatile in certain reactions.
3-Ethoxyazetidine: Lacks the methyl group, which can affect its reactivity and applications.
Azetidine hydrochloride: The parent compound without any substituents, offering different chemical properties.
Uniqueness
3-Ethoxy-3-methylazetidine HCl is unique due to the presence of both ethoxy and methyl groups on the azetidine ring. This dual substitution enhances its reactivity and makes it a valuable compound in various chemical and biological research applications .
Properties
IUPAC Name |
3-ethoxy-3-methylazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-8-6(2)4-7-5-6;/h7H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZSLKOMLADLFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CNC1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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